5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde
Description
5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde (C₂₀H₁₂N₂O₄, molecular weight ~356.3 g/mol) is a heteroaromatic compound featuring a pyridazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4) symmetrically functionalized with two isophthalaldehyde groups. The aldehyde moieties at the 3- and 5-positions of the benzene rings enable its use as a versatile building block in covalent organic frameworks (COFs) and coordination polymers . Its electron-deficient pyridazine core enhances π-π interactions and metal-binding capabilities, making it suitable for applications in catalysis, gas adsorption, and optoelectronic materials.
Properties
Molecular Formula |
C20H12N2O4 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
5-[6-(3,5-diformylphenyl)pyridazin-3-yl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C20H12N2O4/c23-9-13-3-14(10-24)6-17(5-13)19-1-2-20(22-21-19)18-7-15(11-25)4-16(8-18)12-26/h1-12H |
InChI Key |
FQHZHXITKWXKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C2=CC(=CC(=C2)C=O)C=O)C3=CC(=CC(=C3)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde typically involves the reaction of pyridazine derivatives with isophthalaldehyde under controlled conditions. One common method includes the use of a condensation reaction where pyridazine-3,6-dicarboxylic acid is reacted with isophthalaldehyde in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and hydrazines are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of pyridazine-3,6-dicarboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The pyridazine ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The table below compares key structural and functional attributes of 5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde with analogous compounds:
*Estimated based on formula C₂₈H₁₆N₂O₈.
5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde
- Core Structure : Bipyridine provides two chelating nitrogen atoms, enhancing metal coordination (e.g., in POPs for iodine capture with 3.58 g/g uptake) .
- Functional Groups : Aldehydes enable imine-linked COFs.
- Key Differences : Bipyridine’s stronger metal-binding ability vs. pyridazine’s electron deficiency.
5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde
- Core Structure : Ethyne linker imparts rigidity and linearity, forming [3+6] prismatic cages with adjustable pores .
- Applications : Molecular motors due to rotatable dumbbell-shaped structures.
- Key Differences : Ethyne’s sp-hybridized carbons enhance conjugation but reduce nitrogen content compared to pyridazine.
5,5'-(Pyrazine-2,6-diyl)diisophthalic Acid
- Core Structure : Pyrazine (adjacent nitrogen atoms) increases framework stability in MOFs.
- Functional Groups : Carboxylic acids form strong metal-carboxylate bonds, ideal for high-stability MOFs (e.g., CO₂ adsorption) .
- Key Differences : Acid groups vs. aldehydes limit reactivity to coordination chemistry rather than dynamic covalent bonding.
5,5’-(Acridine-2,7-diyl)diisophthalic Acid
- Core Structure : Acridine’s fused aromatic system enhances π-stacking and luminescence.
- Applications : Sensors and optoelectronics due to extended conjugation .
Research Findings and Performance Metrics
- Gas Adsorption : Pyrazine-based MOFs show superior CO₂ uptake due to high porosity and nitrogen content .
- Porosity Control : Ethyne-linked aldehydes enable pore-size modulation via cage transformations, a feature less explored in pyridazine systems .
Biological Activity
5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H14N2O2 |
| Molecular Weight | 306.33 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridazine derivatives. A study focusing on various 3,6-disubstituted pyridazines demonstrated significant anticancer activity against several human cancer cell lines. Specifically, compounds similar to this compound exhibited potent inhibition of cell proliferation and induced apoptosis in breast and ovarian cancer cells .
Case Study:
In a comparative analysis of pyridazine derivatives:
- Compound A showed a 50% reduction in cell viability in MDA-MB-231 breast cancer cells at a concentration of 10 µM.
- Compound B induced apoptosis in T-47D cells with an increase in Annexin V-positive cells from 0.81% to 11.36% after treatment .
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In silico studies suggest that this compound may bind effectively to CDK2, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Pharmacokinetics and Drug-Likeness
The pharmacokinetic properties of pyridazine derivatives are essential for their development as therapeutic agents. Studies have shown that certain derivatives possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance:
- Solubility : Moderate solubility in aqueous media.
- Stability : Stable under physiological conditions.
- Bioavailability : Potential for good oral bioavailability based on molecular structure.
Comparative Analysis with Related Compounds
A comparison of this compound with other known pyridazine derivatives reveals its unique properties:
| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|
| This compound | TBD | CDK2 inhibition |
| Compound A | 10 µM | Apoptosis induction |
| Compound B | 15 µM | Cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
